molecular formula C10H6BrFN4 B2451233 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile CAS No. 1247586-99-7

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Cat. No.: B2451233
CAS No.: 1247586-99-7
M. Wt: 281.088
InChI Key: UBOPBOOKXZLEAU-UHFFFAOYSA-N
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Description

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a chemical compound that features a pyrazole ring substituted with amino, bromo, and fluorobenzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Amination: The bromo-substituted pyrazole is treated with ammonia or an amine to introduce the amino group.

    Coupling with fluorobenzonitrile: Finally, the amino-bromo-pyrazole is coupled with 3-fluorobenzonitrile under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile depends on its application:

    Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

    Material Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide
  • 1H-Pyrazole-1-butanoic acid, 3-amino-4-bromo-, methyl ester

Uniqueness

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is unique due to the presence of both fluorobenzonitrile and pyrazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or properties.

Properties

IUPAC Name

4-(3-amino-4-bromopyrazol-1-yl)-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN4/c11-7-5-16(15-10(7)14)9-2-1-6(4-13)3-8(9)12/h1-3,5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOPBOOKXZLEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N2C=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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